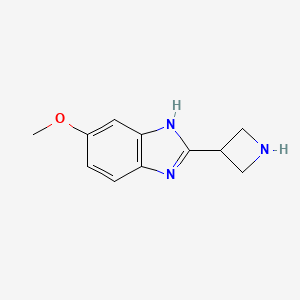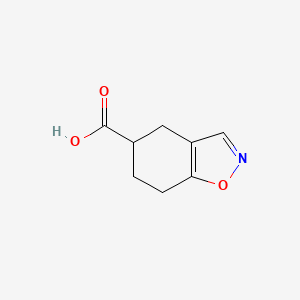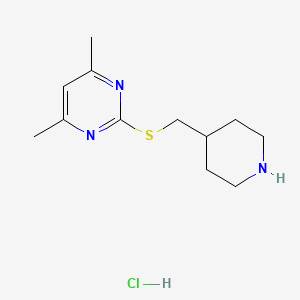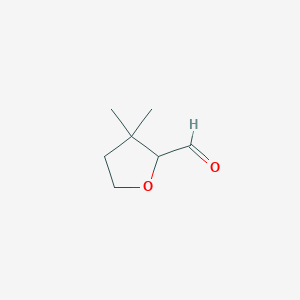
4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline
Overview
Description
4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C11H14F2N2 . It has a molecular weight of 212.24 g/mol . The compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis can be planned based on different strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to an aniline group via a difluoromethyl group . The SMILES notation for this compound is C1CCN(C1)C2=C(C=C(C=C2)N)C(F)F .Scientific Research Applications
Crystal Structure and DFT Studies
The crystal structure analysis of related compounds such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline demonstrates essential planarity between pyrrolidine and benzene rings. Strong N-H···O hydrogen bonds contribute to two-dimensional sheets within the crystal structure, indicating potential applications in materials science. DFT calculations correlate well with experimental data, suggesting applications in computational chemistry for modeling and predicting molecular structures and interactions (Krishnan et al., 2021).
NLO Applications
Research on new organic binary solids with phenolic coformers, including N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline derivatives, has implications for non-linear optics (NLO). The synthesis and structural characterization of these compounds offer insights into the design of materials with potential applications in optical technologies, emphasizing the influence of molecular structure on NLO properties (Draguta et al., 2015).
Electroluminescence and Photophysics
Highly luminescent tetradentate bis-cyclometalated platinum complexes using derivatives such as N,N-di(6-phenylpyridin-2-yl)aniline highlight the development of materials for electroluminescence. These complexes exhibit potential for organic light-emitting diode (OLED) applications, with significant implications for display and lighting technologies. The detailed analysis of photophysical properties provides a foundation for designing more efficient and tunable light-emitting materials (Vezzu et al., 2010).
Surface Chemistry
Studies on the bonding of nitrogen-containing organic molecules to silicon surfaces explore the role of aromaticity and highlight applications in surface chemistry and semiconductor processing. For example, the adsorption behaviors of compounds such as pyrrole and aniline on Si(001) surfaces reveal mechanisms that could be utilized in designing surface modifications for electronic materials (Cao et al., 2001).
properties
IUPAC Name |
4-[3-(difluoromethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)8-5-6-15(7-8)10-3-1-9(14)2-4-10/h1-4,8,11H,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANBNRMEVBENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)

![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)


![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)



![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)
![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)
